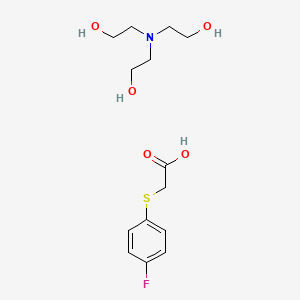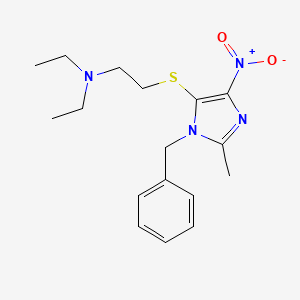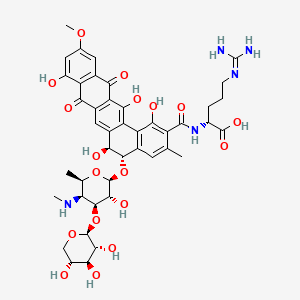
Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丁酸, 2-(((Z)-(5-(4-((二甲基氨基)磺酰基)苯基)-1,2,6,7,8,9-六氢-8-甲基-2-氧代-3H-吡咯并[3,2-H]异喹啉-3-亚基)氨基)氧基)-4-羟基-, (2R)- 是一种复杂的有机化合物,具有独特的结构,包括丁酸骨架、二甲基氨基磺酰基和吡咯并异喹啉部分。
准备方法
该化合物的合成涉及多个步骤,通常从吡咯并异喹啉核的制备开始。这可以通过一系列反应来实现,包括环化和官能团修饰。二甲基氨基磺酰基通过磺酰化反应引入,而丁酸部分通过酯化或酰胺化反应引入。工业生产方法可能涉及优化这些反应以获得更高的产率和纯度,通常使用催化剂和特定的反应条件来提高效率。
化学反应分析
该化合物可以进行各种化学反应,包括:
氧化: 羟基和氨基的存在允许氧化反应,这些反应可以由高锰酸钾或三氧化铬等氧化剂催化。
还原: 吡咯并异喹啉部分中羰基的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
取代: 二甲基氨基磺酰基可以参与亲核取代反应,通常使用卤代烷烃或酰氯等试剂。
水解: 丁酸部分中的酯或酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸或胺。
科学研究应用
该化合物在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的合成砌块,尤其是在药物和农用化学品的开发中。
生物学: 其独特的结构使其能够与各种生物靶标相互作用,使其在研究酶抑制和受体结合方面很有用。
医学: 潜在的治疗应用包括作为抗炎或抗癌剂的使用,因为它能够调节特定的分子通路。
工业: 它可以用于合成特种化学品和材料,特别是那些需要特定官能团以获得所需性能的化学品和材料。
作用机制
该化合物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。二甲基氨基磺酰基可以与靶蛋白形成氢键和静电相互作用,而吡咯并异喹啉部分可以参与π-π堆积和疏水相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物效应。
相似化合物的比较
类似的化合物包括其他丁酸衍生物和吡咯并异喹啉类分子。与这些化合物相比,丁酸, 2-(((Z)-(5-(4-((二甲基氨基)磺酰基)苯基)-1,2,6,7,8,9-六氢-8-甲基-2-氧代-3H-吡咯并[3,2-H]异喹啉-3-亚基)氨基)氧基)-4-羟基-, (2R)- 由于其官能团的特定组合,使其具有独特的化学反应活性和生物活性。一些类似的化合物包括:
丁酸, 2-氨基-, (S)-: 一种较简单的丁酸衍生物,具有一个氨基.
丁酸: 一种具有四碳链的基本羧酸.
属性
CAS 编号 |
666706-38-3 |
|---|---|
分子式 |
C24H28N4O7S |
分子量 |
516.6 g/mol |
IUPAC 名称 |
(2R)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m1/s1 |
InChI 键 |
CFJRSKULEDUDKL-HXUWFJFHSA-N |
手性 SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@H](CCO)C(=O)O)/C(=O)N3 |
规范 SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



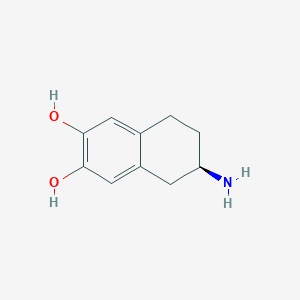
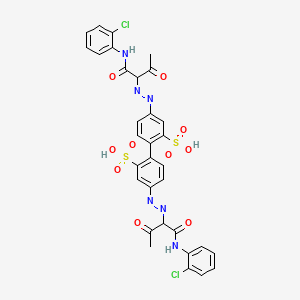

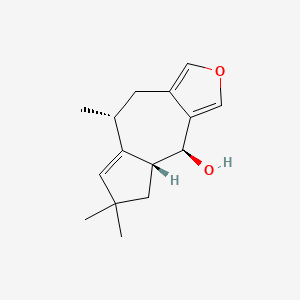
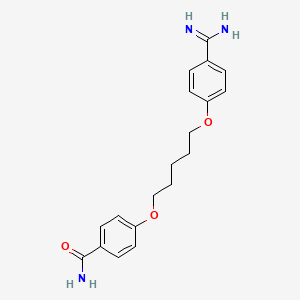
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


